molecular formula C13H13NO B12303444 2-[4-(Pyridin-4-yl)phenyl]ethanol

2-[4-(Pyridin-4-yl)phenyl]ethanol

Cat. No.: B12303444
M. Wt: 199.25 g/mol
InChI Key: CRHWPVWWFCMCJY-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-4-yl)phenyl]ethanol is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is characterized by a pyridine ring attached to a phenyl ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-yl)phenyl]ethanol typically involves the reaction of 4-bromopyridine with 4-bromobenzene in the presence of a palladium catalyst to form the intermediate 4-(4-bromophenyl)pyridine. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-yl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Pyridin-4-yl)benzaldehyde or 4-(Pyridin-4-yl)benzoic acid.

    Reduction: 2-[4-(Pyridin-4-yl)phenyl]ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-yl)phenyl]ethanol is unique due to the presence of both a pyridine and a phenyl ring connected to an ethanol group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-pyridin-4-ylphenyl)ethanol

InChI

InChI=1S/C13H13NO/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13/h1-6,8-9,15H,7,10H2

InChI Key

CRHWPVWWFCMCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)C2=CC=NC=C2

Origin of Product

United States

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